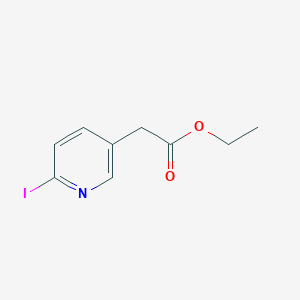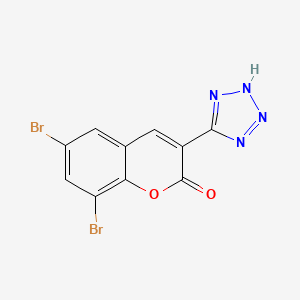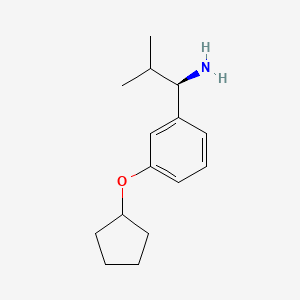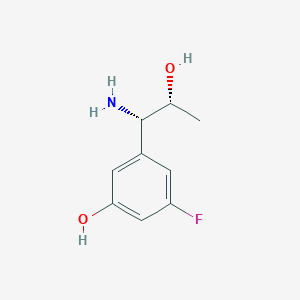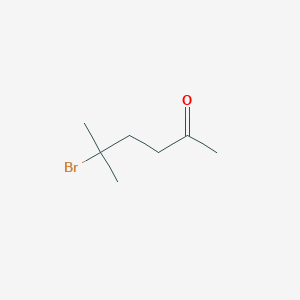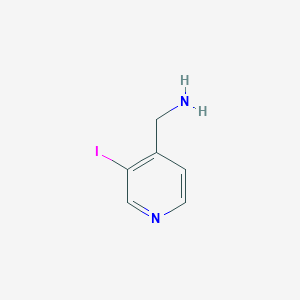
(3-Iodopyridin-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Iodopyridin-4-yl)methanamine is an organic compound with the molecular formula C6H7IN2. It is a derivative of pyridine, where an iodine atom is substituted at the third position and a methanamine group is attached to the fourth position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodopyridin-4-yl)methanamine typically involves the iodination of pyridine derivatives followed by the introduction of the methanamine group. One common method is the iodination of 4-pyridinemethanamine using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper iodide to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
(3-Iodopyridin-4-yl)methanamine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the iodine substituent to other functional groups, such as hydrogen or alkyl groups, using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Deiodinated or alkylated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(3-Iodopyridin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of (3-Iodopyridin-4-yl)methanamine involves its interaction with various molecular targets and pathways. The iodine substituent can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets. The methanamine group can form hydrogen bonds, further affecting the compound’s interactions with enzymes and receptors .
相似化合物的比较
Similar Compounds
2-Iodopyridine: Similar structure but with iodine at the second position.
4-Iodopyridine: Iodine substituted at the fourth position.
3-Iodopyridine: Iodine substituted at the third position without the methanamine group.
Uniqueness
(3-Iodopyridin-4-yl)methanamine is unique due to the presence of both the iodine and methanamine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
属性
分子式 |
C6H7IN2 |
|---|---|
分子量 |
234.04 g/mol |
IUPAC 名称 |
(3-iodopyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H7IN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 |
InChI 键 |
ZJKOANKAVWURKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1CN)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


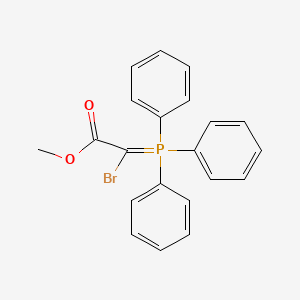
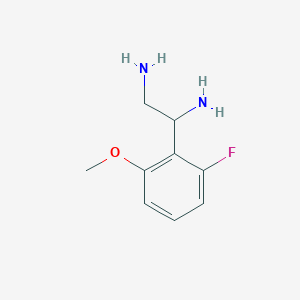
![1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039749.png)
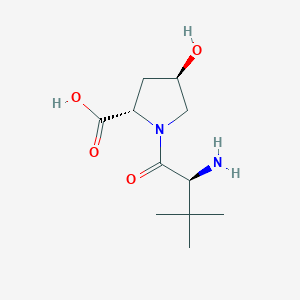
![methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13039756.png)
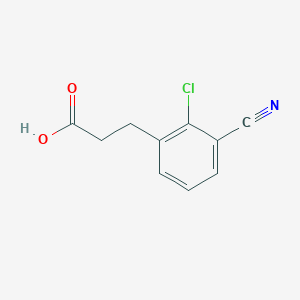
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B13039762.png)
